(3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene
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Overview
Description
(3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene is an organic compound characterized by a cyclopentene ring substituted with ethyl and dimethyl groups, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene typically involves the alkylation of benzene with a suitable cyclopentene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the double bond in the cyclopentene ring, converting it to a cyclopentane derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Scientific Research Applications
(3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The cyclopentene ring can participate in addition reactions due to the presence of the double bond, which can be targeted by electrophiles or nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3,5-dimethylcyclohexane
- 1,3-Cyclopentadiene, 5,5-dimethyl-1-ethyl-
- 3-Ethyl-3,5-dimethylcyclopent-1-yne
Uniqueness
(3-Ethyl-5,5-dimethylcyclopent-1-en-1-yl)benzene is unique due to the combination of a cyclopentene ring with specific alkyl substitutions and a benzene ring
Properties
CAS No. |
54007-92-0 |
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Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(3-ethyl-5,5-dimethylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C15H20/c1-4-12-10-14(15(2,3)11-12)13-8-6-5-7-9-13/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
YYRBBVDGUOEWRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(=C1)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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